molecular formula C25H18F3N3O2S B10856850 4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile

4-{3-[4-(4-Hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl}-2-(trifluoromethyl)benzonitrile

Cat. No.: B10856850
M. Wt: 481.5 g/mol
InChI Key: WVKLCXDKHAOSGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ABM-14 involves multiple steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds often involve:

    Formation of the Core Structure: This step typically involves the use of aromatic compounds and various coupling reactions.

    Introduction of Functional Groups: Functional groups such as trifluoromethyl, cyano, and hydroxyl groups are introduced using reagents like trifluoromethyl iodide, cyanogen bromide, and sodium hydroxide, respectively.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production methods for ABM-14 are not publicly available. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

ABM-14 undergoes various chemical reactions, including:

    Oxidation: ABM-14 can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ABM-14 has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving the degradation of androgen receptors, which is crucial for understanding hormone-related diseases.

    Medicine: Investigated for its potential in developing treatments for diseases like prostate cancer by targeting and degrading androgen receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    ARCC-4: Formed by the binding of ABM-14 to a ligand for von Hippel-Lindau.

    Other PROTAC Ligands: Compounds like ARV-110 and ARV-471, which also target androgen receptors for degradation.

Uniqueness

ABM-14 is unique due to its specific binding affinity for the androgen receptor and its ability to form a stable complex with von Hippel-Lindau, leading to efficient degradation of the androgen receptor. This makes it a valuable tool in both research and potential therapeutic applications.

Properties

Molecular Formula

C25H18F3N3O2S

Molecular Weight

481.5 g/mol

IUPAC Name

4-[3-[4-(4-hydroxyphenyl)phenyl]-4,4-dimethyl-5-oxo-2-sulfanylideneimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C25H18F3N3O2S/c1-24(2)22(33)30(19-10-5-17(14-29)21(13-19)25(26,27)28)23(34)31(24)18-8-3-15(4-9-18)16-6-11-20(32)12-7-16/h3-13,32H,1-2H3

InChI Key

WVKLCXDKHAOSGV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)O)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Origin of Product

United States

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